Piperidine-3-carboxamide hydrochloride
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Overview
Description
Piperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .
Scientific Research Applications
Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some piperidine derivatives have shown anticancer properties by interacting with crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers, suggesting their involvement in cancer-related biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point (103-106 °c) and boiling point (23761°C), suggest that it may have certain bioavailability characteristics .
Result of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-3-carboxamide hydrochloride typically involves the hydrogenation of pyridine derivatives using various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include mild temperatures and pressures to ensure regioselective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Piperidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, used in various chemical reactions.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, known for their biological activity.
Uniqueness
Piperidine-3-carboxamide hydrochloride is unique due to its specific inhibitory activity against cathepsin K, which is not commonly observed in other piperidine derivatives . This makes it a valuable compound for the development of anti-osteoporosis drugs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Piperidine-3-carboxamide hydrochloride involves the reaction of piperidine with chloroformic acid followed by reaction with ammonia to form the amide. The amide is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Chloroformic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with chloroformic acid in the presence of a catalyst to form the corresponding chloroformate intermediate.", "The chloroformate intermediate is then reacted with ammonia to form the amide intermediate.", "The amide intermediate is then reacted with hydrochloric acid to form the final product, Piperidine-3-carboxamide hydrochloride." ] } | |
CAS No. |
828300-58-9 |
Molecular Formula |
C6H13N2O+ |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
hydron;piperidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1 |
InChI Key |
BVOCPVIXARZNQN-UHFFFAOYSA-O |
SMILES |
C1CC(CNC1)C(=O)N.Cl |
Canonical SMILES |
[H+].C1CC(CNC1)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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